
(S)-N4-Cyclopropyl-N6-(pyrrolidin-3-yl)pyrimidine-4,6-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-N4-Cyclopropyl-N6-(pyrrolidin-3-yl)pyrimidine-4,6-diamine hydrochloride” is a chemical compound with a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a cyclopropyl group (a three-membered carbon ring) and a pyrrolidin-3-yl group (a five-membered ring with one nitrogen atom) attached to it .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a pyrimidine ring with a cyclopropyl group and a pyrrolidin-3-yl group attached to it. The exact structure would depend on the positions of these attachments and the stereochemistry at the chiral center .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrimidine ring, which is aromatic and hence relatively stable but can participate in electrophilic substitution reactions. The cyclopropyl and pyrrolidin-3-yl groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the cyclopropyl and pyrrolidin-3-yl groups and the stereochemistry at the chiral center .properties
IUPAC Name |
6-N-cyclopropyl-4-N-[(3S)-pyrrolidin-3-yl]pyrimidine-4,6-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5.ClH/c1-2-8(1)15-10-5-11(14-7-13-10)16-9-3-4-12-6-9;/h5,7-9,12H,1-4,6H2,(H2,13,14,15,16);1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZHVHCKWLLWOY-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=N2)NC3CCNC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC2=NC=NC(=C2)NC3CC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide](/img/structure/B2663157.png)
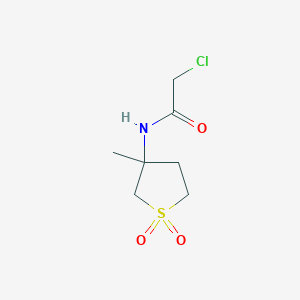
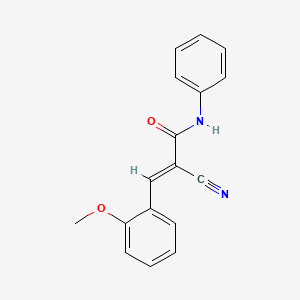
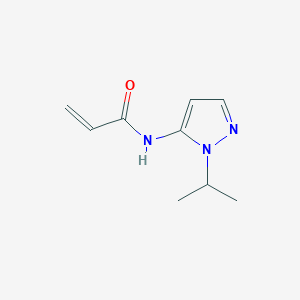
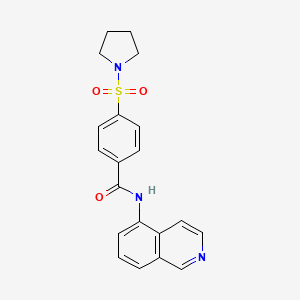
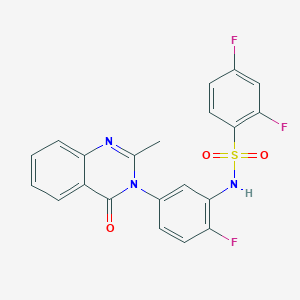
![6-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2663167.png)
![1-(3-chlorophenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2663168.png)

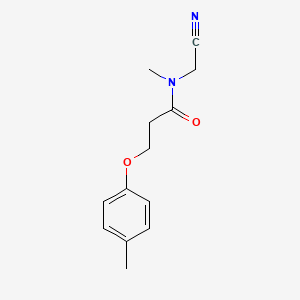
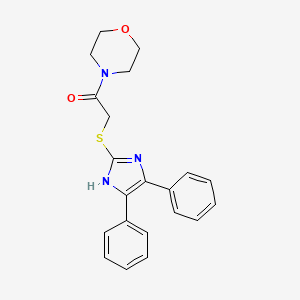
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-propan-2-yloxybenzamide](/img/structure/B2663176.png)
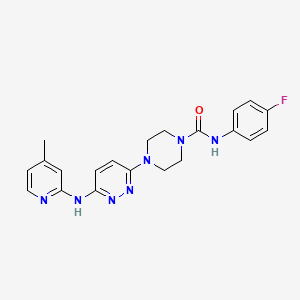
![2-cyano-3-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2663179.png)